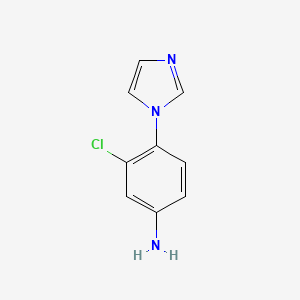

3-chloro-4-(1H-imidazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZGGODEZYBJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424415 | |

| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-76-7 | |

| Record name | 3-chloro-4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-4-(1H-imidazol-1-yl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chloro-4-(1H-imidazol-1-yl)aniline, a key intermediate in contemporary synthetic and medicinal chemistry. The document details the compound's structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a representative synthetic protocol and discusses its significance as a building block in the development of pharmacologically active agents. Safety and handling considerations for this class of compounds are also addressed to ensure safe laboratory practices.

Introduction

This compound is a substituted aromatic amine that has garnered interest in the field of drug discovery and materials science. Its unique structural arrangement, featuring a chloro-substituted aniline ring linked to an imidazole moiety, provides a versatile scaffold for the synthesis of more complex molecular architectures. The imidazole ring, a common feature in many biologically active compounds, imparts specific electronic and hydrogen-bonding properties, while the chloroaniline portion offers sites for further chemical modification. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors. The imidazole ring is a fundamental component in the development of various drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1].

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the purification of its derivatives.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 869942-76-7 (for free base)[2]

-

CAS Number (HCl salt): 1235439-78-7[3]

-

Molecular Weight: 193.64 g/mol [2]

-

Monoisotopic Mass: 193.04068 Da[4]

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 193.64 g/mol | [2] |

| Molecular Formula | C₉H₈ClN₃ | [2][4] |

| CAS Number (Free Base) | 869942-76-7 | [2] |

| CAS Number (HCl Salt) | 1235439-78-7 | [3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from general aniline properties |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. |

Spectral Data

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the compound's molecular weight. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is 194.04796 m/z[4]. The fragmentation pattern would likely involve cleavage of the imidazole ring and loss of chlorine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would provide characteristic signals for the aromatic and imidazole protons. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents on the aniline ring and the nitrogen atoms in the imidazole ring.

-

Aniline Protons: Three protons on the aniline ring would appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (typically δ 6.5-8.0 ppm).

-

Imidazole Protons: Three protons on the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts for the protons at the C2, C4, and C5 positions.

-

Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals corresponding to the molecular structure.

-

Aniline Carbons: Six signals in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitrogen and chlorine atoms will have their chemical shifts significantly influenced by these heteroatoms.

-

Imidazole Carbons: Three signals for the imidazole ring carbons, with the C2 carbon typically appearing at a lower field compared to the C4 and C5 carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

-

C-N Stretching: Aromatic amine C-N stretching vibrations are usually observed in the 1250-1360 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: This will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis typically involves the formation of the bond between the aniline ring and the imidazole moiety.

Representative Synthetic Protocol

A common approach for the synthesis of N-arylimidazoles is the nucleophilic aromatic substitution of an activated aryl halide with imidazole. A plausible synthetic route to this compound involves the reaction of 3-chloro-4-fluoro-nitrobenzene or 3,4-dichloro-nitrobenzene with imidazole, followed by the reduction of the nitro group to an amine.

Step 1: N-Arylation of Imidazole

The reaction of 3,4-dichloronitrobenzene with imidazole in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures would lead to the formation of 1-(2-chloro-4-nitrophenyl)-1H-imidazole.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to a primary amine. This can be achieved through various methods, including:

-

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

-

Metal-Acid Reduction: A classic method using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Caption: A plausible synthetic pathway for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This makes it a key handle for introducing the molecule into larger structures.

-

Imidazole Ring: The imidazole ring is aromatic and can participate in electrophilic substitution reactions, although the conditions need to be carefully controlled. The lone pair on the N3 nitrogen atom can also act as a nucleophile or a base.

-

Chloro Substituent: The chlorine atom deactivates the aniline ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution under forcing conditions or in the presence of a suitable activating group.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in pharmacologically active compounds, particularly in the realm of kinase inhibitors. Substituted anilines are known to interact with the hinge region of the ATP-binding site of kinases, a crucial interaction for inhibitor binding[5]. The imidazole group can form additional hydrogen bonds and participate in other interactions within the active site, enhancing binding affinity and selectivity.

This compound serves as a valuable starting material for the synthesis of a diverse range of derivatives. For instance, it has been used as a precursor in the synthesis of complex heterocyclic systems like azetidinones, which are known to possess a wide array of biological activities[1]. The ability to readily functionalize the aniline nitrogen allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As a substituted aniline, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the general hazards associated with chloroanilines and aromatic amines should be considered.

-

Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the blood's ability to transport oxygen, leading to methemoglobinemia[6].

-

Irritation: The compound may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound with significant potential as a building block in drug discovery and materials science. Its combination of a reactive aniline moiety and a biologically relevant imidazole ring makes it an attractive starting point for the synthesis of complex target molecules. This guide has provided a summary of its known properties, a plausible synthetic route, and important safety considerations. Further research into the experimental characterization and exploration of its synthetic utility will undoubtedly continue to expand its applications in chemistry.

References

-

PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]

-

Rao, P. J., et al. (2016). Synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]

-

Bandyopadhyay, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, (xvi), 146-153. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. [Link]

-

PubChemLite. This compound hydrochloride. [Link]

-

Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(23), 8343. [Link]

-

University of California, Irvine. Interpretation of mass spectra. [Link]

-

New Jersey Department of Health. (2010). Aniline - Hazardous Substance Fact Sheet. [Link]

- Stahle, H., et al. (1976). U.S. Patent No. 3,988,345. Washington, DC: U.S.

-

LookChem. This compound. [Link]

Sources

An In-Depth Technical Guide to 3-chloro-4-(1H-imidazol-1-yl)aniline: A Key Intermediate in Modern Drug Discovery

CAS Number: 869942-76-7 Molecular Formula: C₉H₈ClN₃ Molecular Weight: 193.64 g/mol

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

3-chloro-4-(1H-imidazol-1-yl)aniline is a substituted aromatic amine that has emerged as a significant building block in the landscape of pharmaceutical research and development. Its chemical architecture, featuring a chlorinated aniline ring linked to an imidazole moiety, represents a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. The imidazole ring, in particular, is a common feature in many biologically active compounds, prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[1] This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its critical role in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted and inferred from its structure and available data for its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃ | PubChem |

| Molecular Weight | 193.64 g/mol | PubChem |

| CAS Number | 869942-76-7 | Internal |

| Predicted XlogP | 1.6 | PubChemLite[2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

| Hydrochloride Salt CAS | 1235439-78-7 | CymitQuimica[3] |

| Hydrochloride MW | 230.09 g/mol | CymitQuimica[3] |

Synthetic Pathways: A Strategic Approach

The synthesis of this compound is typically achieved through a multi-step process that leverages well-established reactions in organic chemistry. The most logical and industrially scalable approach involves two key transformations: a nucleophilic aromatic substitution (SNA) or an Ullmann condensation to form the aryl-imidazole bond, followed by the reduction of a nitro group to the desired aniline.

Workflow for the Synthesis of this compound

Caption: A generalized two-step synthetic route to the target compound.

Step 1: Formation of the Aryl-Imidazole Bond

The crucial step in this synthesis is the formation of the bond between the phenyl ring and the imidazole nitrogen. Two primary methods are employed for this transformation:

-

Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming aryl-heteroatom bonds.[4] In this context, an aryl halide (such as 3,4-dichloronitrobenzene) is reacted with imidazole in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.[5] The choice of ligand, often a diamine or a phenanthroline derivative, is critical for achieving good yields.[6]

-

Nucleophilic Aromatic Substitution (SNA): This pathway is particularly effective when the aryl halide is activated by a strong electron-withdrawing group, such as the nitro group in 3-chloro-4-fluoronitrobenzene. The highly electronegative fluorine atom acts as an excellent leaving group, facilitating its displacement by the nucleophilic imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base.

Exemplary Protocol for Step 1 (Ullmann Condensation): Synthesis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole

-

Reagents and Setup: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in the intermediate, 1-(2-chloro-4-nitrophenyl)-1H-imidazole, to the corresponding aniline.

-

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is carried out in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Exemplary Protocol for Step 2: Synthesis of this compound

-

Reagents and Setup: Dissolve 1-(2-chloro-4-nitrophenyl)-1H-imidazole (1.0 eq) in a suitable solvent like ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the aniline and imidazole rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The aniline -NH₂ protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atoms of the imidazole ring would have distinct chemical shifts. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ at m/z 193 and a characteristic [M+2]⁺ peak at m/z 195 with an intensity of approximately one-third of the [M]⁺ peak, due to the ³⁷Cl isotope. The protonated molecule [M+H]⁺ would be observed at m/z 194.[2] |

| Infrared (IR) | Characteristic peaks would include N-H stretching vibrations for the aniline group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region). |

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Scaffold

Caption: Key pharmacophoric features of the molecule for kinase inhibition.

The aniline portion of the molecule often serves as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket. This interaction is a common feature of many Type I and Type II kinase inhibitors. The imidazole ring can extend into the solvent-exposed region, providing a handle for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The chloro substituent can occupy a hydrophobic pocket, contributing to binding affinity and modulating the overall electronics and metabolic stability of the final drug candidate.

While specific kinase inhibitors derived directly from this exact molecule may not be extensively documented in publicly available literature, numerous patents and research articles describe the synthesis and biological evaluation of structurally related 4-(imidazol-1-yl)aniline derivatives as potent inhibitors of various kinases, such as:

-

Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and MET, which are critical drivers of tumor growth and angiogenesis.

-

Non-Receptor Tyrosine Kinases: Such as Src and Abl, implicated in cancer cell proliferation and survival.

The modular nature of this scaffold allows medicinal chemists to systematically modify the molecule to optimize its interaction with a specific kinase target, leading to the development of highly selective and potent inhibitors.

Safety and Handling

As a chloroaniline derivative, this compound should be handled with appropriate safety precautions. Chloroanilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, while requiring careful execution, relies on robust and scalable chemical transformations. The true significance of this compound is realized in its role as a versatile and highly valuable intermediate, particularly in the quest for novel kinase inhibitors. The combination of a hinge-binding aniline moiety with a tunable imidazole group provides a powerful platform for developing targeted therapies for a range of diseases. As our understanding of kinase biology continues to grow, the demand for sophisticated building blocks like this compound is set to increase, solidifying its importance for researchers and scientists in the pharmaceutical industry.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-chloro-4-(1H-imidazol-1-yl)aniline

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-chloro-4-(1H-imidazol-1-yl)aniline is a substituted aromatic amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a chloroaniline core linked to an imidazole ring, presents a unique analytical challenge. Ensuring the identity, purity, and stability of this intermediate is paramount in drug development and manufacturing to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the comprehensive characterization of such molecules.[2]

This guide provides an in-depth, experience-driven approach to the mass spectrometry analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will move beyond rote procedures to explain the underlying principles and rationale for methodological choices, ensuring a robust and reliable analytical workflow.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

| Property | Value | Source |

| Molecular Formula | C9H8ClN3 | [3] |

| Monoisotopic Mass | 193.04068 Da | [3] |

| Predicted XlogP | 1.6 | [3] |

| Key Structural Features | Primary aromatic amine, Chlorinated benzene ring, Imidazole moiety | N/A |

The presence of the basic amine and imidazole nitrogen atoms makes this compound an excellent candidate for positive mode electrospray ionization (ESI).[4][5] The predicted moderate lipophilicity (XlogP of 1.6) suggests good solubility in common reversed-phase LC solvents.[3] High-resolution mass spectrometry (HRMS) is highly recommended for unambiguous elemental composition confirmation of the parent ion and its fragments.[6]

A Validated Workflow for Analysis

The following workflow is a comprehensive approach to the analysis of this compound, from sample preparation to data interpretation.

Caption: A comprehensive LC-MS/MS workflow for the analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

Sample and Standard Preparation

The objective is to prepare a clean, homogenous solution suitable for LC-MS injection, minimizing matrix effects and ensuring analyte stability.

Protocol:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The use of a solvent composition similar to the initial mobile phase conditions prevents peak distortion.

-

Sample Preparation: Dissolve the test sample in the same 50:50 methanol:water diluent to achieve a target concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) may be necessary.

-

Filtration: Filter all solutions through a 0.22 µm syringe filter before transferring to autosampler vials to prevent clogging of the LC system.

Liquid Chromatography Separation

A robust chromatographic method is essential to separate the analyte from impurities and matrix components, ensuring accurate quantification and clear fragmentation spectra.[7]

Protocol:

| Parameter | Recommended Condition | Rationale |

| LC System | UHPLC or HPLC system | Provides the necessary resolution and reproducibility. |

| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase offers excellent retention for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ESI efficiency and improving peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |

| Gradient Elution | 5% B to 95% B over 10 minutes | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of any late-eluting impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |

| Injection Volume | 2-5 µL | A small injection volume minimizes solvent effects and prevents column overloading. |

Mass Spectrometry Detection and Fragmentation

The heart of the analysis lies in the precise detection and systematic fragmentation of the target molecule to confirm its identity. A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is ideal.[8][9]

Protocol:

| Parameter | Recommended Setting | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and semi-polar molecules, minimizing in-source fragmentation.[10] |

| Polarity | Positive | The basic nitrogen atoms in the aniline and imidazole moieties are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of the electrospray plume. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the charged droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the evaporation of solvent from the ESI droplets. |

| MS1 Acquisition Mode | Full Scan (m/z 50-500) | To detect the protonated molecular ion [M+H]+ and any potential adducts. |

| MS2 Acquisition Mode | Targeted MS/MS or Data-Dependent Acquisition (DDA) | To generate fragmentation spectra for structural confirmation. |

| Precursor Ion | m/z 194.0480 (for [C9H9ClN3]+) | The protonated molecular ion. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the generation of a rich fragmentation pattern, from stable fragments at low energy to more extensive fragmentation at higher energies. |

Data Analysis: Deciphering the Mass Spectrum

Expected Mass and Isotopic Pattern

In the full scan MS1 spectrum, the primary ion observed will be the protonated molecule, [M+H]+, at a theoretical m/z of 194.0480. Due to the natural abundance of the chlorine-37 isotope, a characteristic isotopic peak ([M+2]+H)+ at m/z 196.0451 will be observed with an intensity of approximately one-third of the monoisotopic peak.[11] This isotopic signature is a crucial diagnostic feature for chlorine-containing compounds.

Predicted Fragmentation Pathway

The fragmentation of this compound in MS/MS is predicted to occur through several key pathways, primarily involving the imidazole and chloroaniline moieties.

Caption: Predicted major fragmentation pathways for protonated this compound.

Explanation of Fragments:

-

Loss of the Imidazole Moiety (as C3H3N2): Cleavage of the C-N bond connecting the imidazole ring to the aniline can result in a fragment at m/z 126.0105, corresponding to the protonated chloroaniline portion. This is often a significant fragmentation pathway for N-aryl imidazoles.

-

Loss of HCl: The elimination of hydrogen chloride can lead to a fragment at m/z 158.0764. This type of dehalogenation can occur under energetic collision conditions.

-

Formation of Protonated Imidazole: Direct cleavage can also produce the protonated imidazole fragment at m/z 69.0447. While this may be a lower abundance ion, its presence is highly diagnostic.

Studies on the fragmentation of imidazole-containing compounds suggest that the imidazole ring itself is relatively stable and fragmentation is often dominated by the loss of substituents.[12][13] The fragmentation of chloroanilines typically involves the loss of chlorine or cleavage of the aromatic ring.[14][15][16] The predicted fragments for our target molecule are a synthesis of these known fragmentation behaviors.

Method Validation: Ensuring Trustworthiness and Compliance

For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R2)) to demonstrate its suitability for the intended purpose.[17][18][19]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the chromatographic separation and unique mass-to-charge ratio of the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.995 is typically required.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery.

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion: A Framework for Confident Analysis

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By combining a deep understanding of the molecule's chemical nature with established principles of liquid chromatography and mass spectrometry, a robust, reliable, and scientifically sound analytical method can be developed and validated. The detailed protocols and predicted fragmentation pathways serve as a strong starting point for method development and a valuable reference for routine analysis, ultimately contributing to the quality and safety of pharmaceutical products.

References

-

Rao, P. J., Krishna, S. M., Umamahesh, M., & Reddy, P. R. (2016). Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]

-

Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Various Authors. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. [Link]

-

PubChemLite. This compound hydrochloride. [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

Kralj, B., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Journal of the American Society for Mass Spectrometry, 17(5), 631-641. [Link]

-

Roussis, S. B. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 26(11), 3365. [Link]

-

MassBank. 4-Chloroaniline; LC-ESI-QFT; MS2. [Link]

-

Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application?[Link]

-

Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

-

Hodges, R., & Grimmett, M. R. (1969). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 22(6), 1335-1341. [Link]

-

National Institute of Standards and Technology. m-Chloroaniline. [Link]

-

MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

-

Akyüz, M., & Ata, S. (2006). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Journal of Chromatography A, 1127(1-2), 16-23. [Link]

-

Arratia, M. M., et al. (2019). Detection of Para-Chloroaniline Resulting from the Interaction between Sodium Hypochlorite and Chlorhexidine Analyzed by Mass Spectrometry. American Journal of Analytical Chemistry, 10(12), 629-640. [Link]

-

Shimadzu. (2010). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

-

Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

Berden, G., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Communications Chemistry, 7(1), 1-10. [Link]

-

Li, Y., et al. (2022). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters, 24(4), 947-952. [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica, 28(4), 459-472. [Link]

-

Cumeras, R. (2022). Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. [Link]

-

Cormica. Understanding Impurity Analysis. [Link]

-

A Level Chemistry. (2020). Mass Spectrometry A-Level Fragmentation part 2. [Link]

-

Thurman, E. M., et al. (1998). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Analytical Chemistry, 70(24), 523A-530A. [Link]

-

Xue, J., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1181, 122888. [Link]

-

El-Gohary, N. S. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Heterocyclic Chemistry, 18(4), 337-340. [Link]

-

Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3). [Link]

-

Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?[Link]

-

Proclinical. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

-

Waters Corporation. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

-

Chen, Y., et al. (2023). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. Molecules, 28(13), 5028. [Link]

-

Lindon, J. C., et al. (2007). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 37(4), 432-454. [Link]

-

Pharma Focus America. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

-

Fossiliontech. (2021). How electrospray ionization works. [Link]

-

PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]

-

Wikipedia. Electrospray ionization. [Link]

- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

Sheffield Hallam University. (2007). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. PubChemLite - this compound hydrochloride (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. ncfinternational.it [ncfinternational.it]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. massbank.eu [massbank.eu]

- 15. m-Chloroaniline [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. fda.gov [fda.gov]

- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 19. demarcheiso17025.com [demarcheiso17025.com]

A Technical Guide to the FT-IR Spectrum of 3-chloro-4-(1H-imidazol-1-yl)aniline: Structural Elucidation and Quality Assessment

Introduction: The Role of Spectroscopic Verification in Drug Development

In the landscape of modern pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory compliance and drug safety. 3-chloro-4-(1H-imidazol-1-yl)aniline, with the molecular formula C₉H₈ClN₃, is a key building block in the synthesis of various therapeutic agents.[1][2] Its molecular architecture, featuring a substituted aniline ring linked to an imidazole moiety, presents a unique spectroscopic fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides direct evidence for the presence of specific functional groups, allowing for structural confirmation and the assessment of sample purity.

This in-depth guide provides a comprehensive analysis of the FT-IR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a theoretical interpretation of the spectrum but also a field-proven experimental protocol and the causality behind critical analytical choices.

Fundamental Principles of FT-IR Spectroscopy

At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a sample. Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching, bending, scissoring, and wagging motions. Each of these vibrational modes has a specific, quantized frequency. When the frequency of the incident infrared radiation matches the natural vibrational frequency of a particular bond, the molecule absorbs the radiation, resulting in an increase in the amplitude of that vibration.

An FT-IR spectrometer records this absorption as a function of wavenumber (cm⁻¹), which is inversely proportional to wavelength. The resulting spectrum is a plot of infrared intensity versus wavenumber, where absorption bands (peaks) indicate the presence of specific functional groups. The region above 1500 cm⁻¹ is typically known as the functional group region, where characteristic vibrations for groups like N-H, C-H, and C=C appear. The more complex region below 1500 cm⁻¹ is termed the "fingerprint region," which arises from complex interacting vibrations unique to the molecule as a whole, making it invaluable for definitive identification.[3]

Experimental Protocol: A Self-Validating System for Acquiring High-Quality Spectra

The integrity of an FT-IR spectrum is fundamentally dependent on a meticulous and well-justified experimental procedure. The following protocol for solid-state analysis using the potassium bromide (KBr) pellet technique is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Rationale for Method Selection

For a solid, crystalline sample like this compound, the KBr pellet method is often superior to Attenuated Total Reflectance (ATR). While ATR is excellent for its minimal sample preparation, the KBr transmission method can yield sharper, more defined peaks and a clearer view of the fingerprint region, provided the sample is prepared correctly.[4][5] The choice of KBr as the matrix is critical; its ionic lattice does not absorb infrared radiation in the mid-IR range (4000-400 cm⁻¹), rendering it spectroscopically transparent.[4]

Step-by-Step Methodology

-

Sample and Matrix Preparation:

-

Gently grind approximately 1-2 mg of high-purity this compound using an agate mortar and pestle. Causality: This step is crucial to reduce the particle size to less than the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and prevents peak distortion.[6]

-

Add approximately 100-200 mg of spectroscopy-grade, desiccated KBr powder to the mortar. Causality: Using pre-dried KBr is essential to prevent the appearance of broad, interfering absorption bands from water's O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1640 cm⁻¹) vibrations.

-

Thoroughly mix the sample and KBr by grinding for another 1-2 minutes to ensure a homogenous dispersion.

-

-

Pellet Formation:

-

Transfer the homogenous mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. Causality: The high pressure causes the KBr to flow and fuse, creating a semi-transparent or transparent disc that allows the IR beam to pass through with minimal scattering.[4][7]

-

-

Data Acquisition:

-

Place the resulting KBr pellet into the sample holder of an FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment or a pure KBr pellet. Causality: This step is non-negotiable for accuracy. It records the spectral signature of atmospheric water vapor and carbon dioxide, as well as any instrumental artifacts, which can then be mathematically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum over a range of 4000–400 cm⁻¹. To enhance the signal-to-noise ratio, co-add 32 or 64 scans at a resolution of 4 cm⁻¹.

-

Experimental Workflow Diagram

Caption: Workflow for obtaining the FT-IR spectrum via the KBr pellet method.

Spectral Interpretation of this compound

The FT-IR spectrum of this molecule is a composite of the vibrational modes of its three main components: the primary aromatic amine, the substituted benzene ring, and the imidazole ring.

Key Vibrational Regions and Their Assignments

The following table summarizes the expected characteristic absorption bands. These assignments are based on established literature values for similar functional groups.[8][9][10][11][12]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3450–3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| 3380–3280 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| 3150–3050 | Weak-Medium | Aromatic & Imidazole C-H Stretch | Benzene and Imidazole Rings |

| 1650–1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) |

| 1620–1450 | Medium-Strong (multiple bands) | C=C and C=N Ring Stretching | Benzene and Imidazole Rings |

| 1335–1250 | Strong | Aromatic C-N Stretch | Aniline C-N Bond |

| ~1220 | Medium | Imidazole Ring Breathing/Stretching | Imidazole Ring |

| 900-675 | Strong | C-H Out-of-Plane Bending | Substituted Benzene Ring |

| 850-550 | Medium-Weak | C-Cl Stretch | Aryl Chloride |

Detailed Analysis of Functional Groups

-

Primary Aromatic Amine (-NH₂): The most unambiguous feature of the primary amine is the appearance of two distinct, sharp-to-medium intensity bands in the 3450-3280 cm⁻¹ region.[8][13] These correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. Their presence is a definitive confirmation of the -NH₂ group. Additionally, a strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[8]

-

Aromatic System (Benzene and Imidazole Rings):

-

C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3150-3050 cm⁻¹) are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of both the benzene and imidazole rings.[9]

-

Ring Stretching: A series of sharp, medium-to-strong absorption bands between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the C=C stretching vibrations of the benzene ring and the mixed C=C and C=N stretching of the imidazole ring.[9][11] The complexity in this region is a hallmark of aromatic systems.

-

-

Carbon-Nitrogen and Carbon-Chlorine Bonds:

-

The stretching vibration of the C-N bond connecting the aniline nitrogen to the aromatic ring gives rise to a strong band in the 1335-1250 cm⁻¹ region.[8]

-

The C-Cl stretching vibration is expected in the lower frequency fingerprint region, typically between 850-550 cm⁻¹.[10] While this region can be congested, a band here can provide supporting evidence for the chlorine substituent.

-

Conclusion: The Spectrum as a Holistic Structural Signature

The FT-IR spectrum of this compound provides a wealth of structural information. The simultaneous presence of the double N-H stretching bands, aromatic C-H and C=C absorptions, and the characteristic C-N and C-Cl vibrations collectively serve as a robust and reliable fingerprint for the molecule.

Furthermore, the spectrum serves as an excellent tool for quality control. The absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of significant water or alcohol impurities. Similarly, the lack of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would rule out contamination from certain starting materials or side products. For professionals in drug development, mastering the interpretation of such spectra is an indispensable skill for ensuring the identity, purity, and quality of crucial chemical intermediates.

References

-

Rao, P. J., et al. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

University of the West Indies at Mona. Sample preparation for FT-IR. [Link]

-

ACS Publications. Davydov Collective Vibrational Modes and Infrared Spectrum Features in Aniline Crystal. [Link]

-

Armenian Journal of Physics. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

S. Chand Publishing. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

PubMed Central (PMC). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

ResearchGate. FTIR spectra of Imidazole. [Link]

-

Hindawi. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

-

Colorado State University. Vibrational dynamics of aniline(Ar)1 and aniline(CH4)1 clusters. [Link]

-

ResearchGate. Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

-

RSC Publishing. Recent advances in the synthesis of highly substituted imidazolidines. [Link]

-

YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]

-

University of Florida. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d).... [Link]

-

ACS Publications. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Oriental Journal of Chemistry. A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Royal Society Publishing. Vibrational band intensities in substituted anilines. [Link]

-

University of Colorado Boulder. Table of IR Absorptions. [Link]

-

ResearchGate. Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... [Link]

-

PubMed. [Influence of solvents on IR spectrum of aromatic amines]. [Link]

- Google Patents. Preparation method of 3-chloro-4-fluoroaniline.

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ACS Publications. Vibrational Spectra Simulations in Amino Acid-Based Imidazolium Ionic Liquids. [Link]

-

National Institute of Standards and Technology (NIST). 1H-Imidazole. [Link]

-

PubMed Central (PMC). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

-

ResearchGate. FTIR spectra of ClC(O)SCl isolated in an Ar matrix (1 : 1000) at.... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. edinst.com [edinst.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 3-Chloro-4-(1H-imidazol-1-yl)aniline Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-4-(1H-imidazol-1-yl)aniline scaffold represents a promising starting point for the development of novel therapeutics. The unique electronic and structural features conferred by the imidazole ring, combined with the halogenated aniline moiety, suggest a high potential for interaction with a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for derivatives of this compound, with a primary focus on oncology, inflammation, and infectious diseases. We will delve into the scientific rationale for target selection, provide detailed, field-proven experimental protocols for target validation, and visualize the intricate signaling pathways that can be modulated. This document is intended to serve as a practical and authoritative resource for researchers dedicated to advancing novel chemical entities from the laboratory to clinical applications.

The Scientific Rationale: Why this compound Derivatives Warrant Investigation

The imidazole nucleus is a ubiquitous pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] Its presence in the this compound structure provides a versatile anchor for molecular interactions. The chloro- and amino-substituents on the aniline ring further modulate the electronic properties and steric profile of the molecule, offering opportunities for fine-tuning selectivity and potency.

Compounds bearing the anilino-imidazole or similar chloro-substituted heterocyclic motifs have demonstrated significant activity against a range of therapeutically relevant targets. This guide will focus on the following high-potential target classes:

-

Oncology: Protein Kinases (EGFR, VEGFR, B-Raf, p38 MAPK)

-

Inflammation: Cyclooxygenase-2 (COX-2) and Pro-inflammatory Cytokine Production (TNF-α)

-

Infectious Diseases: Bacterial and Fungal Pathogens

The following sections will explore each of these target classes in detail, providing the scientific justification for their consideration and the experimental means to validate the activity of novel this compound derivatives.

Oncological Targets: Intercepting Aberrant Cell Signaling

Cancer is often driven by dysregulated signaling pathways that promote uncontrolled cell proliferation, survival, and angiogenesis. Several key protein kinases have been identified as promising targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[2] Its overexpression or mutation is a hallmark of many cancers, making it a well-validated therapeutic target.[3] The anilino-quinazoline scaffold is a known pharmacophore for EGFR inhibitors, and it is plausible that anilino-imidazole derivatives could adopt a similar binding mode within the ATP-binding pocket of the kinase.[4]

Signaling Pathway:

Caption: EGFR signaling cascade leading to cell proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Scientific Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth. Imidazole-containing compounds have been reported as inhibitors of VEGFR-2, suggesting that derivatives of this compound could exhibit anti-angiogenic properties.[5]

Signaling Pathway:

Caption: VEGFR-2 signaling pathway promoting angiogenesis.

B-Raf Kinase

Scientific Rationale: B-Raf is a serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of melanomas and other cancers.[6] Triarylimidazole scaffolds have been successfully developed as potent and selective B-Raf inhibitors.[7][8]

Signaling Pathway (Simplified MAPK/ERK):

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway.

p38 Mitogen-Activated Protein Kinase (MAPK)

Scientific Rationale: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating the production of pro-inflammatory mediators like TNF-α and IL-1.[9] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and has also shown potential in cancer therapy.[10] The structural features of this compound derivatives make them potential candidates for p38 MAPK inhibition.

Anti-inflammatory Targets: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.

Cyclooxygenase-2 (COX-2)

Scientific Rationale: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 is a well-established anti-inflammatory strategy. Imidazole-containing compounds have been reported to exhibit selective COX-2 inhibitory activity.[12]

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

Scientific Rationale: TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of many inflammatory diseases.[10] Compounds that can suppress the production of TNF-α from immune cells, such as macrophages, have significant therapeutic potential.

Antimicrobial Targets: Combating Infectious Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated compounds and imidazole derivatives have independently shown promising antimicrobial activity.[13][14] The combination of these features in this compound derivatives makes them attractive candidates for novel antimicrobial drug discovery.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for the in vitro validation of the therapeutic potential of this compound derivatives against the aforementioned targets.

Kinase Inhibition Assays

Workflow Diagram:

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. promega.com [promega.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Mechanism of Action for Imidazole-Based Compounds in Cancer Therapy: A Multi-pronged Assault on Malignancy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous imidazole-containing compounds with potent anticancer activity, several of which have become cornerstone therapies in oncology.[5][6] This technical guide provides an in-depth exploration of the diverse mechanisms through which these compounds exert their effects, moving beyond a simple catalog of targets to explain the causal biochemistry and provide actionable experimental frameworks for their evaluation. We will dissect their roles as disruptors of the cytoskeleton, potent inhibitors of critical signaling kinases, modulators of epigenetic machinery, and direct aggressors of the cancer genome.

The Imidazole Scaffold: A Foundation for Potent Anticancer Activity

The imidazole ring is a fundamental building block in nature, found in the amino acid histidine and purine bases, making it ubiquitous in biochemistry.[3][4] In drug design, its properties are expertly leveraged. The two nitrogen atoms confer polarity and enable the ring to serve as an acid or a base, facilitating interactions within the active sites of enzymes and receptors.[3][4] This structural feature is central to many FDA-approved anticancer drugs, including the DNA alkylating agent dacarbazine and the tyrosine kinase inhibitor nilotinib, highlighting the scaffold's clinical significance.[5][6] The anticancer activity of imidazole derivatives stems from their ability to engage a multitude of targets through various modes of action, which can be broadly categorized as follows:

-

Disruption of Microtubule Dynamics

-

Inhibition of Protein and Lipid Kinases

-

Modulation of Epigenetic and Metabolic Enzymes

-

Direct DNA Interaction and Damage

-

Induction of Apoptosis and Cell Cycle Arrest

This guide will delve into these core mechanisms, providing the scientific rationale behind each and the experimental protocols required to validate them.

Disruption of the Cytoskeleton: Targeting Tubulin Dynamics

One of the most validated targets in cancer therapy is the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle during cell division.[4] Imidazole-based compounds have emerged as potent microtubule-targeting agents that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][7]

Mechanism of Action: Many imidazole derivatives function by binding to the colchicine-binding site on β-tubulin.[8] This interaction physically obstructs the assembly of α- and β-tubulin heterodimers into microtubules.[8][9] The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[8][10] A notable example, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML), was shown to potently inhibit tubulin polymerization and displayed significant cytotoxicity against colorectal cancer cell lines, even those resistant to conventional drugs like paclitaxel.[3]

Experimental Validation Workflow

The evaluation of a potential tubulin inhibitor follows a logical progression from in vitro biochemical assays to cell-based functional assays.

Protocol 2.1: In Vitro Tubulin Polymerization Assay

This protocol provides a method to directly measure the effect of an imidazole compound on the assembly of purified tubulin in vitro.

Principle: This assay uses a fluorescence-based reporter system where a fluorescent molecule preferentially binds to polymerized microtubules, causing an increase in fluorescence intensity over time. An inhibitor will suppress this increase.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock of purified bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Snap-freeze aliquots in liquid nitrogen.

-

Prepare a 100X stock of the imidazole test compound and a positive control (e.g., Nocodazole, Colchicine) in DMSO.

-

-

Assay Setup:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well half-area plate, add 0.5 µL of the 100X test compound or DMSO vehicle control.

-

Add 45 µL of the assay buffer containing tubulin (final concentration ~3 mg/mL) and a fluorescence reporter (e.g., DAPI, which fluoresces more brightly when bound to microtubules).

-

To initiate polymerization, add 5 µL of G-PEM buffer. For a baseline reading (no polymerization), add 5 µL of G-PEM without GTP.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes.

-

-

Analysis:

-

Plot fluorescence intensity versus time.

-

Calculate the rate of polymerization (slope of the linear phase) and the maximum signal (Vmax).

-

Determine the IC₅₀ value by testing a range of compound concentrations and fitting the dose-response curve.

-

Self-Validation: The inclusion of a positive control (Nocodazole) and a negative control (DMSO vehicle) is critical. The no-GTP well serves as a baseline for non-polymerized tubulin fluorescence. A successful assay will show a robust sigmoidal polymerization curve for the DMSO control, which is significantly flattened by the positive control and, potentially, the test compound.

Interruption of Oncogenic Signaling: Kinase Inhibition

The dysregulation of protein and lipid kinases is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival.[4][11] The imidazole scaffold is a key component in a multitude of kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the target kinase.[2][12]

Targeting Receptor Tyrosine Kinases (RTKs)

RTKs such as VEGFR, EGFR, and c-Met are crucial mediators of oncogenic signaling.[5][13] Imidazole-based compounds have been designed to inhibit these kinases, thereby blocking downstream pathways like the Ras/MAPK and PI3K/Akt cascades.[3]

Mechanism of Action: These inhibitors are typically ATP-competitive. The imidazole nitrogen atoms form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase domain, a flexible loop connecting the N- and C-lobes. This binding physically blocks ATP from entering the active site, preventing autophosphorylation of the kinase and subsequent activation of downstream signaling.[5] The development of multi-target inhibitors that simultaneously block several RTKs is a powerful strategy to overcome resistance and suppress cancer progression more effectively.[13]

Targeting Serine/Threonine Kinases

Key serine/threonine kinases in cancer include the RAF family (e.g., BRAF), Cyclin-Dependent Kinases (CDKs), and Polo-like Kinase 1 (PLK1).[3] Imidazole compounds have been developed to target these kinases with high potency. For instance, pyridinyl imidazole compounds have been identified as dual inhibitors of BRAF and the mTOR pathway in melanoma.[14][15] Targeting the BRAF V600E mutation, common in melanoma, has been a major focus, with pyridoimidazolones showing promise as a novel class of potent inhibitors.[6]

Quantitative Data: IC₅₀ Values of Representative Imidazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Type | Reference |

| Nilotinib | BCR-ABL, c-Kit | 20-30 | CML | [5][16] |

| Compound 57 | ALK5 | 8 | - | [3] |

| SNS-032 | CDK9, CDK2, CDK7 | 4, 38, 62 | Various | [12] |

| SB590885 | BRAF | 0.6 | Melanoma | [15] |

Protocol 3.1: Western Blot Analysis for Phospho-Protein Levels

This protocol is essential for demonstrating that a kinase inhibitor is active in a cellular context by measuring the phosphorylation status of its downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. By using antibodies specific to both the total protein and its phosphorylated form, one can quantify the inhibition of kinase activity.

Methodology:

-

Cell Treatment and Lysis:

-

Plate cancer cells (e.g., A375 melanoma cells for a BRAF inhibitor) and grow to 70-80% confluency.

-

Treat cells with various concentrations of the imidazole inhibitor or DMSO vehicle for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay. This is crucial for equal loading.

-

-

SDS-PAGE and Transfer:

-

Normalize lysate concentrations and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Image the resulting chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin or GAPDH).

-

Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

-

Causality and Self-Validation: A dose-dependent decrease in the ratio of phosphorylated protein to total protein demonstrates target engagement and inhibition. The loading control confirms that equal amounts of protein were analyzed. A positive control (e.g., a known inhibitor like Dabrafenib for BRAF) should be included to validate the assay's performance.

Epigenetic and Enzymatic Modulation

Beyond kinase inhibition, imidazole derivatives target other key enzymes involved in cancer progression, including those responsible for epigenetic modifications and maintaining the tumor microenvironment.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of genes, including tumor suppressors.[16][17]

Mechanism of Action: The active site of many HDACs contains a critical zinc ion. The nitrogen atoms of the imidazole ring can effectively coordinate with this zinc ion, inhibiting the enzyme's catalytic activity.[18] This inhibition leads to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.[19]

Carbonic Anhydrase (CA) Inhibition

Tumor-associated carbonic anhydrase isozymes, particularly CA IX and CA XII, are highly expressed in hypoxic tumors.[18] They play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons, which facilitates tumor growth and metastasis.[18] Imidazole derivatives have been shown to selectively inhibit these isozymes, representing a therapeutic strategy to target the unique physiology of tumors.[18]

Concluding Remarks and Future Perspectives

The imidazole scaffold is a remarkably versatile and powerful platform for the development of anticancer agents. Its ability to engage a wide spectrum of biological targets—from cytoskeletal proteins and signaling kinases to epigenetic enzymes—underpins its success in oncology.[2][3] The mechanisms are diverse yet often converge on the induction of cell cycle arrest and apoptosis.[20][21]

The future of imidazole-based cancer therapy lies in enhancing specificity and overcoming resistance. The design of dual- or multi-target inhibitors that can simultaneously block parallel survival pathways is a promising approach to prevent the emergence of resistant clones.[13][14] Furthermore, leveraging the imidazole scaffold to develop novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) that recruit target proteins for degradation rather than just inhibiting them, holds significant potential. Continued exploration of the structure-activity relationships and biological activities of novel imidazole derivatives will undoubtedly lead to the next generation of more effective and selective cancer therapies.

References

-

Kaur, H., & Singh, G. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

-

Ali, I., et al. (2017). Imidazoles as potential anticancer agents. PubMed Central. [Link]

-

Aruchamy, B., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. [Link]

-

Kuci, E., et al. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

-

Al-Ostoot, F.H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]

-

Kaur, H., & Singh, G. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

-

Lone, M.N., et al. (2017). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [Link]

-

Abdel-Gawad, N.M., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

-